N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide
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Overview
Description
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties . The structure of this compound consists of a benzimidazole ring fused to a benzene ring, with an ethyl linker and a methylbenzamide group attached.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole derivatives have been found to interact with various biological targets, potentially affecting multiple biochemical pathways .
Pharmacokinetics
A study on n-benzimidazol-2yl benzamide analogues as allosteric activators of human glucokinase showed favourable pharmacokinetic profiles .
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives have been found to interact with various enzymes and proteins . For instance, some N-benzimidazol-2yl benzamide analogues have been found to act as allosteric activators of human glucokinase . This suggests that N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide may also interact with enzymes in a similar manner.
Cellular Effects
Benzimidazole derivatives have been found to have cytotoxic activities against various cell lines . They can also inhibit the segregation and elongation of gray mold mycelium, thereby preventing microtubule proteins from forming microtubules and other reticular structures, which in turn affects cell division .
Molecular Mechanism
Some benzimidazole derivatives have been found to bind to DNA grooves and have peroxide-mediated DNA-cleavage properties . They can also inhibit the formation of microtubules, thereby affecting cell division .
Temporal Effects in Laboratory Settings
It is known that benzimidazole derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
Some benzimidazole derivatives have shown significant hypoglycemic effects in animal models of type-2 diabetes .
Metabolic Pathways
Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Transport and Distribution
Benzimidazole derivatives can interact easily with the biopolymers of the living system due to their structural similarity to naturally occurring nucleotides .
Subcellular Localization
Benzimidazole derivatives can interact easily with the biopolymers of the living system due to their structural similarity to naturally occurring nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions . Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction of a nitro group can produce an amine derivative .
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-benzimidazol-2-yl)ethyl]-N-methylamine: This compound has a similar structure but with a methylamine group instead of a methylbenzamide group.
2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzimidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-3-methylpropanoic acid: Another benzimidazole derivative with different substituents.
Uniqueness
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide is unique due to its specific combination of a benzimidazole ring, an ethyl linker, and a methylbenzamide group. This structure imparts distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-6-2-3-7-13(12)17(21)18-11-10-16-19-14-8-4-5-9-15(14)20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRBCAIFUKKRCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.